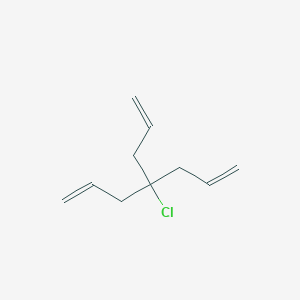
Cobalt--zirconium (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–zirconium (1/2) is an intermetallic compound composed of cobalt and zirconium in a 1:2 ratio. This compound is known for its unique magnetic properties and is part of a broader class of materials that are being explored for various high-tech applications. The cobalt–zirconium system is particularly significant in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications .
準備方法
Synthetic Routes and Reaction Conditions
Cobalt–zirconium compounds can be synthesized using various methods, including vacuum induction melting, melt-spinning, and subsequent annealing processes. For instance, cobalt–zirconium boride alloys can be prepared by melting the constituent elements in a copper boat under vacuum conditions, followed by rapid solidification using a melt-spinning technique . The optimal conditions for forming a single-phase cobalt–zirconium compound involve a wheel speed of 40 m/s during the melt-spinning process .
Industrial Production Methods
Industrial production of cobalt–zirconium compounds typically involves high-temperature processes to ensure the proper mixing and alloying of the elements. The use of vacuum conditions is crucial to prevent oxidation and contamination. The resulting alloys are then subjected to various heat treatments to achieve the desired microstructure and magnetic properties .
化学反応の分析
Types of Reactions
Cobalt–zirconium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the compound.
Common Reagents and Conditions
Oxidation: Cobalt–zirconium compounds can be oxidized using oxygen or air at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of cobalt–zirconium compounds can lead to the formation of cobalt oxides and zirconium oxides .
科学的研究の応用
Cobalt–zirconium compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Magnetic Materials: These compounds are used in the development of non-rare-earth permanent magnets, which are essential for high-temperature applications.
Biomedical Applications: Zirconium-based compounds, including cobalt–zirconium, are explored for their potential use in drug delivery and as antimicrobial agents.
Nanomaterials: Cobalt–zirconium compounds are used in the synthesis of nanomaterials with unique magnetic and catalytic properties.
作用機序
The mechanism of action of cobalt–zirconium compounds is primarily related to their magnetic and catalytic properties. The presence of cobalt imparts magnetic properties, while zirconium enhances the thermal stability and oxidation resistance of the compound . The specific molecular targets and pathways involved depend on the application. For instance, in catalysis, cobalt–zirconium compounds facilitate the activation of hydrogen and other reactants, leading to efficient chemical transformations .
類似化合物との比較
Cobalt–zirconium compounds can be compared with other similar intermetallic compounds, such as cobalt–iron and cobalt–nickel alloys. Some of the key differences include:
Magnetic Properties: Cobalt–zirconium compounds exhibit higher thermal stability and oxidation resistance compared to cobalt–iron and cobalt–nickel alloys.
Catalytic Activity: The presence of zirconium enhances the catalytic activity of cobalt–zirconium compounds, making them more effective in certain reactions.
List of Similar Compounds
- Cobalt–iron (Co–Fe)
- Cobalt–nickel (Co–Ni)
- Cobalt–chromium (Co–Cr)
- Cobalt–manganese (Co–Mn)
特性
CAS番号 |
12187-27-8 |
|---|---|
分子式 |
CoZr2 |
分子量 |
241.38 g/mol |
IUPAC名 |
cobalt;zirconium |
InChI |
InChI=1S/Co.2Zr |
InChIキー |
VDTRNGYWXMPEJN-UHFFFAOYSA-N |
正規SMILES |
[Co].[Zr].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



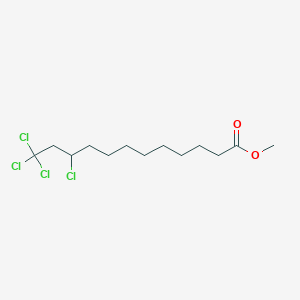
![Phenol, 2-amino-4-[(3-aminophenyl)sulfonyl]-](/img/structure/B14714294.png)
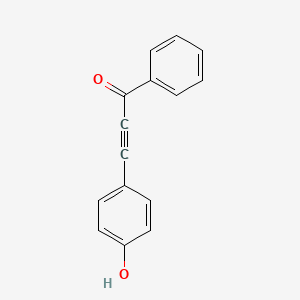
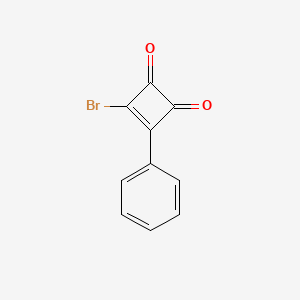
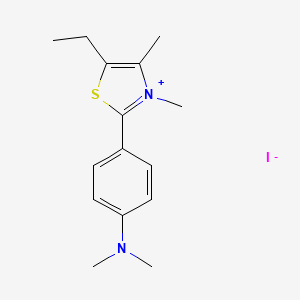
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)
![[(Trichloromethyl)disulfanyl]ethane](/img/structure/B14714354.png)
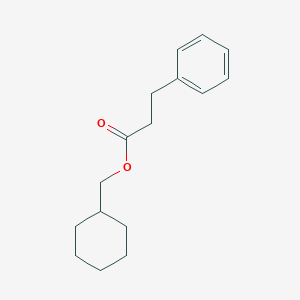
![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
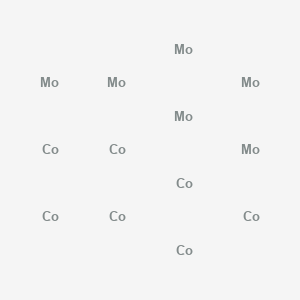
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
